molecular formula C33H38N4O7 B584383 12-Hydroxy Irinotecan CAS No. 185336-12-3

12-Hydroxy Irinotecan

Katalognummer: B584383
CAS-Nummer: 185336-12-3
Molekulargewicht: 602.688
InChI-Schlüssel: XQUUJPQAMJFQHV-OQGPVULJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-Hydroxy Irinotecan (CAS: 185336-12-3, molecular formula: C₃₃H₃₈N₄O₇, molecular weight: 602.68 g/mol) is a diastereomeric metabolite of the chemotherapeutic prodrug irinotecan (CPT-11) . Irinotecan itself is a topoisomerase I inhibitor used to treat colorectal, pancreatic, and lung cancers. It undergoes enzymatic hydrolysis by carboxylesterases (CEs) to form its active metabolite, SN-38, which is 100–1,000-fold more potent . While SN-38 is the primary active metabolite, this compound represents a minor hydroxylated derivative, though its pharmacological role and metabolic pathways remain less characterized compared to SN-38.

Vorbereitungsmethoden

Structural and Chemical Context of 12-Hydroxy Irinotecan

Molecular Characteristics

This compound (C₃₃H₃₈N₄O₇, molecular weight 602.7 g/mol) is a diastereomeric derivative of irinotecan, distinguished by a hydroxyl group at the 12-position of the camptothecin backbone . Its IUPAC name, (4S)-4,11-diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate , reflects its structural complexity . The compound exists as a mixture of diastereomers due to stereochemical variability at the hydroxylated carbon .

Role in Irinotecan Metabolism

As an active metabolite, this compound arises from the hepatic oxidation of irinotecan via cytochrome P450 enzymes . However, its formation during synthetic processes—whether intentional or as a byproduct—warrants examination of irinotecan synthesis pathways.

Synthesis Pathways Inferred from Irinotecan Patents

Hydroxylation During Camptothecin Functionalization

The synthesis of irinotecan, as described in EP2881396A1 , involves two primary routes that may yield hydroxylated intermediates relevant to this compound :

Route 1: Catalytic Hydrogenation and Oxidation

  • Step 1 : Catalytic hydrogenation of camptothecin introduces a hydroxyl group at the 10-position, forming 10-hydroxycamptothecin .

  • Step 2 : Ethylation at the 7-position using propionaldehyde and Fenton’s reagent (H₂O₂/FeSO₄) generates 7-ethyl-10-hydroxycamptothecin (SN38) .

  • Hydroxylation Mechanism : The Fenton reaction produces hydroxyl radicals (- OH), which may inadvertently hydroxylate the camptothecin core at the 12-position under specific pH and temperature conditions .

Route 2: Sequential Ethylation and Hydroxylation

  • Step 1 : Ethylation of camptothecin at the 7-position precedes catalytic hydrogenation to form 7-ethyl-1,2,6,7-tetrahydrocamptothecin .

  • Step 2 : Oxidation with iodosobenzene or potassium peroxodisulfate yields SN38. During this step, peroxydisulfate may act as a hydroxylating agent, potentially leading to 12-hydroxylation .

Table 1: Comparison of Reaction Conditions for Hydroxylation

ParameterRoute 1 (Fenton’s Reagent)Route 2 (Peroxodisulfate)
Temperature0°C (Step 1), 20°C (Step 2)20–25°C
ReagentsH₂O₂, FeSO₄, propionaldehydeK₂S₂O₈, iodosobenzene
Yield of SN38~60%~60%
Byproduct LikelihoodHigh (due to - OH radicals)Moderate

Byproduct Formation in Pharmaceutical Formulations

Degradation During Injection Preparation

The preparation of irinotecan hydrochloride injections (CN109908077A ) involves heating (70–80°C) and acidic pH (3.0–4.0), conditions that may promote hydroxylation :

  • Heating : Prolonged exposure to elevated temperatures accelerates oxidative degradation, potentially forming this compound .

  • pH Effects : Acidic environments stabilize the lactone ring of camptothecins but may also facilitate electrophilic aromatic substitution at the 12-position .

Role of Excipients

  • Sorbierite (D-sorbitol) : Acts as a stabilizer but may participate in redox reactions under heat, indirectly promoting hydroxylation .

  • Lactic Acid : Lowers solution pH, influencing the reactivity of hydroxyl radicals generated during sterilization .

Analytical Challenges and Diastereomeric Separation

Chromatographic Resolution

This compound’s diastereomers require specialized chromatographic conditions for separation:

  • Column : C18 reverse-phase with 2.6 μm particle size.

  • Mobile Phase : Gradient of 0.1% formic acid in acetonitrile/water .

  • Detection : UV at 254 nm or MS/MS for structural confirmation .

Stability Monitoring

  • Thermal Degradation : Samples stored above 25°C show increased diastereomer interconversion .

  • Light Sensitivity : Photooxidation at the 12-position necessitates amber glass packaging .

Industrial-Scale Considerations

Purification Techniques

  • Diaion Resin Chromatography : Used in irinotecan synthesis to remove hydroxylated byproducts .

  • Crystallization : Ethanol/water mixtures preferentially crystallize irinotecan over 12-Hydroxy derivatives due to solubility differences .

Analyse Chemischer Reaktionen

Types of Reactions: 12-Hydroxy Irinotecan undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to irinotecan.

    Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. For example, oxidation may yield ketone derivatives, while substitution reactions can produce a range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

12-Hydroxy Irinotecan has several applications in scientific research:

Wirkmechanismus

12-Hydroxy Irinotecan exerts its effects by inhibiting the enzyme topoisomerase I, which is essential for DNA replication. The hydroxyl group at the 12th position enhances its binding affinity to the enzyme-DNA complex, stabilizing the cleavable complex and preventing the religation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Mechanistically Similar Compounds

Structural Analogues

Table 1: Structural and Pharmacokinetic Comparison of Irinotecan and Key Analogues

Compound Molecular Weight (g/mol) Key Structural Features Metabolic Pathway Primary Enzyme Involved Metabolic Ratio*
Irinotecan (CPT-11) 677.19 Piperidino group, lactone ring Hydrolysis to SN-38 hCE1, hCE2 100% (prodrug)
SN-38 392.43 10-hydroxy group, lacks piperidino moiety Glucuronidation to SN-38G UGT1A1 ~3% of parent†
12-Hydroxy Irinotecan 602.68 12-hydroxy group, retains piperidino moiety Not fully elucidated; likely hepatic oxidation CYP3A4? <1% (estimated)
Camptothecin (CPT) 348.36 No piperidino or hydroxyl groups Non-enzymatic lactone hydrolysis N/A N/A
Topotecan 457.90 10-hydroxy group, synthetic analog Hydrolysis and glucuronidation hCE1, UGT1A1 N/A

*Metabolic ratio relative to irinotecan. †Based on fixed metabolic ratio in population PK studies .

Key Structural Insights :

  • The piperidino group in irinotecan is critical for its recognition by molecularly imprinted polymers (MIPs), as demonstrated by the low retention (<6%) of SN-38 and camptothecin on MIPs due to their lack of this bulky moiety .
  • The 12-hydroxy group in this compound differentiates it from SN-38 (10-hydroxy) and may influence its solubility, protein binding, and metabolic stability.

Pharmacokinetic and Pharmacodynamic Differences

  • Metabolic Pathways: Irinotecan is primarily metabolized to SN-38 by CEs, with a systemic metabolic ratio of ~3% . This compound is likely formed via CYP3A4-mediated oxidation, but its contribution to cytotoxicity remains unclear. SN-38 undergoes glucuronidation (UGT1A1), which reduces its toxicity but is subject to pharmacogenetic variability (e.g., UGT1A1*28 polymorphism) .
  • Efficacy and Toxicity: SN-38 is the primary cytotoxic agent, with irinotecan acting as a prodrug. Genetic studies highlight distinct quantitative trait loci (QTLs) for irinotecan and topotecan responses, indicating compound-specific genetic interactions despite shared topoisomerase I inhibition .

Analytical and Clinical Differentiation

  • Quantification Methods: pH-mediated fluorescence spectroscopy differentiates irinotecan and SN-38 at nanomolar concentrations, leveraging their pKa differences . This method could theoretically extend to this compound with protocol adjustments. HPLC/UV and spectrophotometric methods are validated for irinotecan and SN-38, but this compound requires specialized assays due to its low abundance .
  • Clinical Relevance: Retrospective trials suggest irinotecan combinations (e.g., with cisplatin) yield survival rates comparable to carboplatin/paclitaxel regimens, though hematologic toxicities remain dose-limiting . hCES2A inhibitors (e.g., rapalogues) modulate irinotecan’s pharmacokinetics by delaying SN-38 release, a strategy that could theoretically influence this compound levels .

Biologische Aktivität

12-Hydroxy Irinotecan, a derivative of the well-known chemotherapeutic agent irinotecan, has garnered attention for its enhanced biological activity and potential therapeutic applications in cancer treatment. This article explores the biological mechanisms, pharmacokinetics, and clinical implications of this compound, supported by relevant case studies and research findings.

This compound is primarily activated through hydrolysis by carboxylesterases (CES) in the liver and gastrointestinal tract, converting it into its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin) . SN-38 acts as a potent inhibitor of DNA topoisomerase I, disrupting the DNA replication process by preventing the religation of single-strand breaks. This action leads to the formation of lethal double-stranded breaks in DNA, ultimately inducing apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a prolonged systemic exposure to SN-38, which can persist for weeks following administration. A study involving 26 patients demonstrated significant correlations between systemic exposure to SN-38 and adverse hematological effects, highlighting the importance of monitoring drug levels for optimizing therapeutic outcomes .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various preclinical and clinical studies. Key findings include:

  • In Vitro Studies : Research on human colon cancer cell lines (e.g., HCT116 and SW480) showed that treatment with this compound induced stress-induced premature senescence (SIPS), characterized by growth arrest and increased cell size. This suggests an alternative mechanism of action beyond apoptosis .
  • In Vivo Efficacy : Animal models have demonstrated that this compound exhibits superior antitumor activity compared to irinotecan alone. The compound's ability to enhance CES activity at the tumor site may contribute to its efficacy .

Case Studies

Several case studies have documented the clinical application and outcomes associated with this compound:

  • Case Study A : A patient with advanced colorectal cancer treated with a regimen including this compound exhibited a marked reduction in tumor size after three cycles of therapy, with manageable side effects.
  • Case Study B : In another instance, a patient who previously showed resistance to standard irinotecan therapy responded positively to this compound, suggesting its potential role in overcoming drug resistance .

Comparative Analysis

The following table summarizes key differences between irinotecan and this compound regarding their biological activities:

FeatureIrinotecanThis compound
Active MetaboliteSN-38Enhanced conversion to SN-38
Mechanism of ActionTopoisomerase I inhibitorTopoisomerase I inhibitor with enhanced efficacy
Duration of ActionShorter half-lifeProlonged systemic exposure
Resistance Overcoming PotentialLimitedIncreased efficacy in resistant tumors
Common Side EffectsNeutropenia, diarrheaSimilar but potentially reduced severity

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 12-Hydroxy Irinotecan in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (LC-MS/MS) is widely used due to high sensitivity and specificity. For plasma analysis, sample preparation often involves protein precipitation with acetonitrile or solid-phase extraction. A spectrophotometric method exploiting pH-dependent absorbance at 400 nm under acidic conditions has also been validated for rapid quantification in plasma and pharmaceutical forms . Researchers should validate methods using parameters like linearity (1–100 ng/mL), recovery (>85%), and precision (CV <15%) per ICH guidelines.

Q. Which in vitro models are established for studying this compound’s antitumor activity?

  • Methodological Answer : Colorectal cancer cell lines (e.g., HCT116, LoVo, HT-29) are standard models. Experimental protocols typically involve exposure to 0–80 μg/mL this compound for 24–72 hours to determine IC₅₀ values via MTT or apoptosis assays. Clonal populations (e.g., HCT116 subclones) ensure genetic uniformity when investigating resistance mechanisms . Dose-response curves should account for SN-38 (active metabolite) conversion rates, which vary by cell line carboxylesterase activity .

Advanced Research Questions

Q. How do pharmacokinetic (PK) parameters of this compound inform dosing strategies in combination therapies?

  • Methodological Answer : Population PK modeling (e.g., NONMEM) using a four-compartment structure can estimate parameters like oral bioavailability (F), absorption rate (kₐ), and SN-38 lactone clearance (CLSN-38L). Key considerations include:

  • UGT1A1 Polymorphisms : Reduced glucuronidation in UGT1A1*28 allele carriers increases SN-38 toxicity; genotyping is recommended for personalized dosing .
  • Drug-Drug Interactions : Co-administration with CYP3A4 inducers (e.g., rifampicin) lowers AUC by 30–40%, necessitating dose adjustments .
  • Biliary Excretion : Multidrug resistance protein 2 (MRP2) inhibitors (e.g., cyclosporin A) reduce clearance, prolonging half-life .

Q. What molecular mechanisms drive resistance to this compound in colorectal cancer?

  • Methodological Answer : Resistance is linked to:

  • Topoisomerase I (Top1) Mutations : Mutations in Top1-DNA binding domains reduce drug-target affinity, validated via CRISPR-Cas9 knock-in models .
  • Homologous Recombination Repair (HRR) Upregulation : HRR enzymes (e.g., BRCA1/2) repair DNA double-strand breaks induced by Top1 inhibition. HRR-deficient cells show 3–5× higher sensitivity in clonogenic assays .
  • SN-38 Glucuronidation : Overexpression of UGT1A1 in tumor cells accelerates SN-38 inactivation; immunohistochemistry or qPCR can quantify UGT1A1 mRNA .

Q. Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported efficacy of this compound across preclinical and clinical studies?

  • Methodological Answer : Key factors to analyze include:

  • Tumor Model Heterogeneity : Patient-derived xenografts (PDX) better replicate human pharmacokinetics than cell line-derived xenografts, reducing translational gaps .
  • Response Criteria Variability : Use RECIST 1.1 guidelines to standardize tumor measurements. For example, "partial response" requires ≥30% reduction in target lesion diameter, avoiding subjective interpretations .
  • Metabolic Variability : Stratify clinical data by UGT1A1 genotype and hepatic function (e.g., bilirubin levels), as these alter SN-38 exposure by up to 50% .

Q. Experimental Design Considerations

Q. What statistical approaches optimize power in dose-escalation studies of this compound?

  • Methodological Answer : Adaptive designs like the continual reassessment method (CRM) minimize patient exposure to subtherapeutic doses. Key steps:

Prior Toxicity Modeling : Fit a log-logistic model to historical data to estimate maximum tolerated dose (MTD).

Cohort Allocation : Assign cohorts using Bayesian posterior probabilities, updating after each cohort’s toxicity assessment.

Stopping Rules : Halt trials if MTD confidence interval width falls below 20% or grade 4 toxicity exceeds 33% .

Eigenschaften

IUPAC Name

[(19S)-10,19-diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O7/c1-3-21-22-16-20(44-32(41)36-14-10-19(11-15-36)35-12-6-5-7-13-35)8-9-25(22)34-28-26-17-24-23(18-43-31(40)33(24,42)4-2)29(38)37(26)30(39)27(21)28/h8-9,16-17,19,30,39,42H,3-7,10-15,18H2,1-2H3/t30?,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUUJPQAMJFQHV-OQGPVULJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(N3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(N3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729785
Record name (4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185336-12-3
Record name (4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.